![molecular formula C14H14N4O2S B2488573 N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-1-甲基-1H-吡唑-3-羧酰胺 CAS No. 1170163-14-0](/img/structure/B2488573.png)

N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-1-甲基-1H-吡唑-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

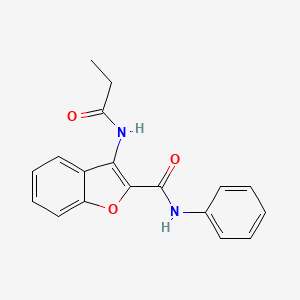

Research on pyrazole derivatives, including those related to "N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide," has grown due to their wide range of biological activities and potential applications in various fields such as medicinal chemistry. These compounds often exhibit unique chemical and physical properties due to their structural characteristics.

Synthesis Analysis

Pyrazole derivatives are typically synthesized through reactions involving hydrazine hydrate and various carbonyl compounds. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrates a typical approach to constructing pyrazole frameworks with specific substituents (Hassan et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structures of pyrazole derivatives, providing insights into their three-dimensional conformation and intermolecular interactions. For instance, a study on a novel pyrazole derivative revealed its molecular geometry, confirmed by single-crystal X-ray diffraction studies, and analyzed its thermal stability and optical properties (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives is influenced by their functional groups, which can participate in various organic reactions. Electrophilic and nucleophilic regions within these molecules have been identified through molecular docking studies, shedding light on their potential reactivity (Karrouchi et al., 2021).

科学研究应用

合成和表征

该化合物及其衍生物已通过各种化学反应合成,涉及关键步骤如缩合、环缩合和糖基化,以探索它们的潜在应用。使用核磁共振、质谱、傅里叶变换红外光谱、紫外可见光谱和X射线衍射等技术对这些合成化合物进行表征,以确认其结构(Hassan, Hafez, & Osman, 2014)。

生物活性

- 细胞毒性:某些衍生物已针对各种癌细胞系进行了细胞毒性活性评估,显示出抑制这些细胞生长的有希望的结果。这表明在癌症治疗中具有潜在应用(Hassan, Hafez, & Osman, 2014)。

- 抗炎和镇痛特性:已合成某些衍生物并评估其抗炎和镇痛活性,显示出显著效果。这表明它们在炎症和疼痛管理方面作为治疗剂的潜力(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

化学性质和反应

- 该化合物的衍生物已参与各种化学反应,展示了它们的反应性和形成多样化化学结构的能力。这包括与肼水合物、乙酰丙酮和其他试剂的反应,导致吡唑并[1,5-a]嘧啶、席夫碱和其他杂环化合物的形成。这些反应突显了该化合物在有机合成中的多功能性(Hassan, Hafez, & Osman, 2015)。

作用机制

Target of Action

The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand, acetylcholine, binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in increased activation of the M4 receptor .

Biochemical Pathways

The activation of the M4 receptor by this compound influences several biochemical pathways. The M4 receptor is coupled to inhibitory G-proteins, and its activation leads to a decrease in the production of cyclic AMP (cAMP), thereby affecting the cAMP-dependent pathway . This can have various downstream effects, including modulation of neurotransmitter release and neuronal excitability .

Result of Action

The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of various neurotransmitters, influence neuronal excitability, and potentially impact cognitive and motor functions . .

属性

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-8-4-5-10(20-3)11-12(8)21-14(15-11)16-13(19)9-6-7-18(2)17-9/h4-7H,1-3H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQFDMZJBGSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=NN(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)

![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)

![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)

![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)

![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2488511.png)